Reveromycin B

Overview

Description

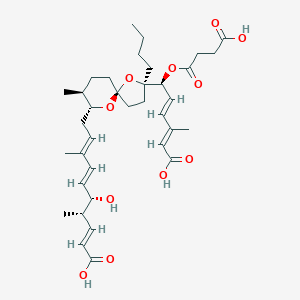

Reveromycin B is a member of the reveromycin family, a group of polyketide spiroketal natural products. These compounds were initially isolated from soil actinomycetes belonging to the genus Streptomyces . This compound has garnered significant attention due to its potent biological activities, including anticancer, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of reveromycin B involves several key steps, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and one-pot Julia coupling reaction . The spiroketal core is constructed through an acetylide coupling reaction between Weinreb amide and alkyne, followed by regioselective oxidation . The synthesis also includes selective reduction, silylation, and Colvin rearrangement to form the desired intermediates .

Industrial Production Methods

Industrial production of this compound typically involves optimized submerged batch fermentation using Streptomyces species . Key factors such as aeration, agitation, carbon source, and incubation time are optimized to maximize yield . Dissolved oxygen and pH levels play significant roles in the production process, with an optimal pH of 6.5 and a minimum dissolved oxygen concentration of approximately 20% saturation .

Chemical Reactions Analysis

Types of Reactions

Reveromycin B undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s spiroketal core and unsaturated side chains are particularly reactive in these processes .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include n-butyllithium, palladium catalysts, and various oxidizing agents . Reaction conditions often involve specific temperature and pH controls to ensure the desired product formation .

Major Products Formed

The major products formed from the chemical reactions of this compound include its derivatives with modified spiroketal cores and side chains . These derivatives are often evaluated for their enhanced biological activities .

Scientific Research Applications

Anticancer Activity

Reveromycin B has demonstrated notable anticancer properties, particularly as an inhibitor of epidermal growth factor-induced mitogenic activity. This makes it a candidate for therapeutic development against various cancer types. In vitro studies have shown that this compound inhibits the proliferation of human cancer cell lines, including K562 and KB, suggesting its potential as a chemotherapeutic agent .

Osteoclast Inhibition

One of the prominent features of this compound is its ability to inhibit bone resorption specifically in osteoclasts. This property positions it as a potential treatment for osteoporosis and other bone-related diseases. The compound's mechanism involves targeting signaling pathways associated with osteoclast differentiation and activity .

Antifungal Properties

This compound exhibits antifungal activity against various plant pathogens, including Botrytis cinerea. Studies have indicated that it can suppress fruit rot in strawberries caused by these pathogens, demonstrating efficacy comparable to commercial fungicides . This dual functionality as both an antifungal agent and a growth inhibitor for cancer cells underscores its versatility.

Biofungicide Development

The antifungal properties of this compound have led to its exploration as a biofungicide in agriculture. Isolated from Streptomyces strains, this compound has been shown to effectively control plant diseases caused by pathogenic fungi. Its application can reduce reliance on synthetic fungicides, promoting sustainable agricultural practices .

Induction of Secondary Metabolite Production

Recent research has indicated that compounds like BR-1 can enhance the production of this compound in Streptomyces sp. SN-593 by acting as biomediators. This induction not only increases yield but also facilitates the discovery of other bioactive metabolites within these microbial cultures . This approach can lead to the development of new agricultural bioproducts.

Interaction with Cellular Pathways

The action mechanism of this compound involves interaction with specific cellular pathways related to cell growth and differentiation. For instance, it has been shown to bind to transcriptional regulators within the biosynthetic gene cluster responsible for its production, enhancing gene expression related to secondary metabolism .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and developing derivatives with enhanced properties. Research has focused on modifying its chemical structure to improve biological activity against cancer cells and pathogens .

Case Studies and Research Findings

Mechanism of Action

Reveromycin B exerts its effects by inhibiting the signal transduction pathway associated with epidermal growth factor receptors . The compound binds to the substrate tRNA binding site of cytoplasmic isoleucyl-tRNA synthetase, mimicking the binding of tRNA . This interaction disrupts protein synthesis and induces apoptosis in target cells .

Comparison with Similar Compounds

Similar Compounds

Reveromycin A: Another member of the reveromycin family, known for its potent antifungal activity.

Reveromycin C: Exhibits similar biological activities but with different structural features.

Reveromycin D: Shares the spiroketal core structure but has distinct side chains.

Uniqueness

Reveromycin B is unique due to its specific spiroketal core and unsaturated side chains, which contribute to its potent biological activities . Its ability to inhibit epidermal growth factor receptors and induce apoptosis sets it apart from other similar compounds .

Biological Activity

Reveromycin B is a polyketide compound produced by certain species of Streptomyces, particularly Streptomyces reveromyceticus. This compound has garnered attention for its diverse biological activities, including antifungal, anticancer, and antiproliferative effects. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is part of a family of compounds known as reveromycins, which also includes Reveromycin A, C, and D. These compounds are characterized by their spiroketal structure and are known for their ability to inhibit eukaryotic cell growth. The following table summarizes key characteristics and activities of this compound compared to other members of its family:

| Compound | Source | Biological Activity | Mechanism |

|---|---|---|---|

| Reveromycin A | Streptomyces reveromyceticus | Antifungal, anticancer, antiproliferative | Inhibition of protein synthesis |

| This compound | Streptomyces reveromyceticus | Weak antiproliferative; some antifungal activity | Similar to A but less potent |

| Reveromycin C | Streptomyces sp. | Antifungal, antiproliferative | Inhibition of growth factor signaling |

| Reveromycin D | Streptomyces sp. | Antifungal | Similar mechanism to other reveromycins |

Antifungal Activity

This compound has demonstrated significant antifungal properties. In a study evaluating its efficacy against various plant pathogenic fungi such as Botrytis cinerea, Mucor hiemalis, and Rhizopus stolonifer, this compound showed promising results. The compound exhibited high efficacy in suppressing fruit rot in strawberries at concentrations ranging from 10 to 100 μg/ml, comparable to commercial fungicides like pyrimethanil and captan .

Antiproliferative Effects

While Reveromycin A is noted for its strong antiproliferative effects against human cancer cell lines, this compound's activity in this area is relatively weak. Studies indicate that while it does inhibit the epidermal growth factor (EGF)-stimulated mitogen response in certain cell lines, its overall impact on cell proliferation is less pronounced than that of Reveromycin A .

The primary mechanism through which reveromycins exert their biological effects involves the inhibition of protein synthesis in eukaryotic cells. Specifically, Reveromycin A has been shown to selectively inhibit the mitogenic activity triggered by EGF, which is critical for cell growth and proliferation . This action suggests potential therapeutic applications in cancer treatment by limiting tumor growth.

Case Studies

- Antifungal Efficacy Study : A recent study highlighted the antifungal activity of this compound against Botrytis cinerea and other pathogens. The findings indicated that both the crude extract and purified reveromycins effectively suppressed fungal growth under acidic conditions, making them candidates for agricultural biofungicides .

- Cell Proliferation Inhibition : Research conducted on Balb/MK cells demonstrated that while Reveromycins A and C significantly inhibited cell proliferation, this compound's effects were minimal. This study underscores the varying potency among the reveromycins concerning their antiproliferative capabilities .

- Production Enhancement via Biomediators : The β-carboline compound BR-1 was identified as a biomediator that enhances the production of reveromycins in Streptomyces species. This discovery opens avenues for optimizing fermentation processes to increase yields of bioactive compounds like this compound without genetic modifications .

Research Findings

Recent investigations into the biosynthetic pathways of reveromycins have revealed intricate regulatory mechanisms involving transcriptional regulators such as RevU. Studies utilizing RNA sequencing have shown that disruption of the revU gene significantly downregulates the biosynthesis of reveromycins, indicating its crucial role in production .

Q & A

Basic Research Questions

Q. How can researchers confirm the chemical structure of Reveromycin B using spectroscopic methods?

this compound's structure is typically validated via nuclear magnetic resonance (NMR) spectroscopy. Key steps include:

- Comparing observed δH and δC values (e.g., this compound’s 8-Me at δC 23.9 ) with published data.

- Utilizing 2D NMR techniques (e.g., HSQC, HMBC) to assign stereochemistry and verify coupling constants (e.g., J = 15.7 Hz for olefinic protons ).

- Cross-referencing spectral data with synthetic analogs or isolated natural products to resolve ambiguities.

Q. What standardized in vitro models are used to evaluate this compound’s antifungal activity?

Common methodologies include:

- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against fungal pathogens (e.g., plant pathogenic fungi ).

- Cell viability assays using fungal spore germination inhibition as a metric.

- Validation via positive controls (e.g., Reveromycin A) to ensure consistency in experimental conditions .

Q. How should researchers formulate a hypothesis about this compound’s mechanism of action?

- Start with literature gaps : Identify unresolved questions (e.g., whether its antifungal activity stems from inhibition of protein synthesis or cell wall disruption).

- Apply frameworks like PICO (Population: fungal strains; Intervention: this compound; Comparison: untreated controls; Outcome: growth inhibition) to structure testable hypotheses .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be resolved?

- Conduct meta-analyses to identify confounding variables (e.g., differences in fungal strains, culture media, or assay protocols).

- Perform dose-response studies under standardized conditions to isolate variables affecting potency .

- Validate results via independent replication and transparent reporting of raw data (e.g., NMR spectra, MIC values) to mitigate reproducibility issues .

Q. What experimental strategies are optimal for investigating this compound’s off-target effects in eukaryotic cells?

- Use multi-omics approaches : Transcriptomics (RNA-seq) and proteomics to identify dysregulated pathways.

- Employ CRISPR screening to pinpoint genetic vulnerabilities linked to this compound exposure.

- Design conditional knockout models to validate target specificity .

Q. How can researchers integrate structural data with functional assays to optimize this compound derivatives?

- Combine molecular docking simulations (using this compound’s NMR-derived 3D structure ) with site-directed mutagenesis of putative fungal targets.

- Synthesize analogs with modified side chains (e.g., altering the C-12 methyl group δC 18.8 ) and assess changes in bioactivity.

- Apply structure-activity relationship (SAR) models to prioritize candidates for in vivo testing .

Q. Methodological Considerations

Q. What analytical techniques ensure the purity and identity of this compound in experimental samples?

- HPLC-MS : Monitor purity via retention time and mass-to-charge ratio (e.g., [M+H]+ ion for this compound).

- Comparative NMR : Verify sample integrity against reference spectra (e.g., δH 6.97 for Reveromycin A vs. δH 6.85 for this compound ).

- Circular dichroism (CD) to confirm chiral centers if stereochemical purity is critical .

Q. How should researchers address ethical concerns in studies involving this compound’s cytotoxicity?

- Follow institutional review board (IRB) guidelines for in vivo models, particularly when using vertebrate animals.

- Disclose all data manipulation practices (e.g., normalization thresholds) to avoid bias, per COPE guidelines .

Q. Data Management and Reporting

Q. What strategies enhance the reproducibility of this compound-related experiments?

- Deposit raw NMR spectra, MIC values, and growth curves in public repositories (e.g., Zenodo) with unique DOIs.

- Document experimental parameters in detail (e.g., fungal strain ATCC numbers, incubation temperatures) .

Q. How can researchers design a study to explore this compound’s synergy with existing antifungals?

- Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs).

- Apply isobolographic analysis to distinguish additive, synergistic, or antagonistic effects .

Properties

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2R,5S,8S,9R)-2-butyl-2-[(1S,2E,4E)-5-carboxy-1-(3-carboxypropanoyloxy)-4-methylpenta-2,4-dienyl]-8-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O11/c1-6-7-19-35(30(14-10-25(3)23-33(42)43)45-34(44)17-16-32(40)41)21-22-36(47-35)20-18-27(5)29(46-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFQIVPMOPJEIO-OXVOKJAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCC2(O1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C(C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@]1(CC[C@@]2(O1)CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)[C@H](/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.